molecular formula C25H30N2O7S2 B5109629 2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one

2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one

Cat. No. B5109629
M. Wt: 534.6 g/mol
InChI Key: DHBIPMQGIAFGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DBDMS, and it is a highly versatile compound that can be used in various research applications.

Mechanism of Action

The mechanism of action of DBDMS is not fully understood, but it is believed to interact with biological molecules through electrostatic and hydrophobic interactions. DBDMS has been shown to bind to proteins and DNA, and this binding can result in changes in protein conformation and DNA structure.
Biochemical and Physiological Effects:
DBDMS has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory properties. Additionally, DBDMS has been shown to inhibit the activity of certain enzymes, which can result in changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

DBDMS has several advantages for use in lab experiments. This compound is highly sensitive and can detect small amounts of biological molecules. Additionally, DBDMS is relatively easy to use and can be incorporated into various experimental setups. However, DBDMS also has limitations, including its potential for nonspecific binding and its potential to interfere with biological processes.

Future Directions

There are several future directions for research involving DBDMS. One potential area of research is the development of new biosensors that use DBDMS as a fluorescent probe. Additionally, DBDMS could be used in the development of new therapeutic agents for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of DBDMS and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one is a highly versatile compound that has numerous applications in scientific research. This compound has been used as a fluorescent probe for the detection of various biological molecules and has been shown to have several biochemical and physiological effects. While DBDMS has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of DBDMS is a complex process that involves several steps. The most common method of synthesizing DBDMS is by reacting 9-fluorenone with 2,4,6-trimethylbenzenesulfonyl chloride and morpholine in the presence of a base. This reaction results in the formation of DBDMS as a white solid.

Scientific Research Applications

DBDMS has numerous applications in scientific research, and it is commonly used as a fluorescent probe for the detection of various biological molecules. This compound has been used in the detection of proteins, DNA, and RNA in biological samples. Additionally, DBDMS has been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7S2/c1-15-11-26(12-16(2)33-15)35(29,30)19-5-7-21-22-8-6-20(10-24(22)25(28)23(21)9-19)36(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBIPMQGIAFGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one

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